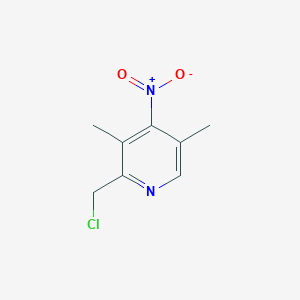

2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine

Übersicht

Beschreibung

2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of a chloromethyl group at the 2-position, two methyl groups at the 3 and 5 positions, and a nitro group at the 4-position on the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine typically involves the chloromethylation of 3,5-dimethyl-4-nitropyridine. One common method is the reaction of 3,5-dimethyl-4-nitropyridine with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds through the formation of an intermediate chloromethyl ether, which then undergoes hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Nucleophilic Substitution of the Chloromethyl Group

The chloromethyl group undergoes nucleophilic displacement reactions, forming thioethers or ethers. This reaction is pivotal in coupling with heterocyclic thiols:

-

Reaction with 5-methoxy-2-mercaptobenzimidazole :

In the presence of NaOH and a phase-transfer catalyst (e.g., tetrabutylammonium bromide), the chloride is replaced by a thioether group, yielding 5-methoxy-2-((3,5-dimethyl-4-nitro-2-pyridinyl)methylthio)-1H-benzimidazole .

Conditions : Reflux in dichloromethane/water, 30–50°C, 8–12 hours.

Yield : >85% (optimized conditions) . -

Reaction with Sodium Methoxide :

Substitution with methoxide forms 2-methoxymethyl derivatives, though this pathway is less common due to competing hydrolysis .

Hydrolysis Reactions

The chloromethyl group can be hydrolyzed to a hydroxymethyl intermediate under basic conditions:

-

Base Hydrolysis :

Treatment with NaOH (2M) in aqueous ethanol at 60°C converts the chloromethyl group to a hydroxymethyl group, yielding 2-hydroxymethyl-3,5-dimethyl-4-nitropyridine .

Key Advantage : Avoids acid-mediated side reactions (e.g., formation of impurities like 2-hydroxymethyl-3,5-dimethyl-4-chloropyridine) .

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine under catalytic hydrogenation:

-

Hydrogenation with Raney Nickel :

Using H₂ (3–5 bar) in methanol at 50°C, the nitro group is reduced to an amine, forming 2-(chloromethyl)-3,5-dimethyl-4-aminopyridine .

Challenges : Over-reduction of the chloromethyl group is minimized by maintaining neutral pH .

Oxidation and Rearrangement

The nitro group influences electronic properties, enabling directed functionalization:

-

Rearrangement with Acetic Anhydride :

Heating with acetic anhydride at 80°C induces acetyl transfer, forming 2-(acetoxymethyl)-3,5-dimethyl-4-nitropyridine, a precursor for further substitutions .

Table 1: Key Reactions and Conditions

Table 2: Comparative Analysis of Synthetic Routes

Stability and Handling

-

Thermal Stability : Decomposes above 150°C, releasing NOₓ gases.

-

Storage : Stable under inert gas (N₂/Ar) at 2–8°C in amber glass.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine serves as a crucial intermediate in the synthesis of more complex organic molecules. Its chloromethyl group allows for nucleophilic substitution reactions, making it an essential building block in organic chemistry.

Synthetic Routes

- The compound can be synthesized through chloromethylation reactions using reagents such as formaldehyde and hydrochloric acid in the presence of catalysts like zinc chloride. This process facilitates the introduction of the chloromethyl group at the 2-position of the pyridine ring .

Pharmaceutical Applications

Research indicates that this compound exhibits notable biological activity, particularly as an antibacterial and antifungal agent. The presence of both nitro and chloromethyl groups enhances its interaction with biological targets.

- Antibacterial Properties : Studies have shown that derivatives of this compound exhibit significant activity against Gram-positive and Gram-negative bacteria, suggesting potential use in developing new antibiotics.

- Anti-inflammatory Effects : Compounds derived from this structure have been investigated for their ability to inhibit pro-inflammatory cytokines, indicating therapeutic potential in treating inflammatory diseases .

Materials Science

In materials science, this compound is utilized to prepare functional materials with specific electronic or optical properties. Its unique chemical structure allows for the development of novel materials with tailored functionalities.

Wirkmechanismus

The mechanism of action of 2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The presence of the nitro group can facilitate interactions with electron-rich sites, while the chloromethyl group can undergo nucleophilic substitution, allowing the compound to form covalent bonds with target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine

- 2-(Chloromethyl)-3,5-dimethyl-4-ethoxypyridine

- 2-(Chloromethyl)-3,5-dimethyl-4-aminopyridine

Uniqueness

2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine is unique due to the presence of both a chloromethyl group and a nitro group on the pyridine ring. This combination of functional groups imparts distinct reactivity and allows for a wide range of chemical transformations. The nitro group enhances the compound’s electrophilicity, making it more reactive towards nucleophiles, while the chloromethyl group provides a site for substitution reactions .

Biologische Aktivität

2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine is a chemical compound that belongs to the class of nitropyridines, characterized by its chloromethyl, dimethyl, and nitro substituents on the pyridine ring. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

- Molecular Formula : C8H9ClN2O2

- Molecular Weight : 188.62 g/mol

- CAS Number : 11217896

Biological Activity

Research indicates that this compound exhibits notable biological activity, particularly in the following areas:

- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various bacteria and fungi, suggesting its potential as an antimicrobial agent. The mechanism is believed to involve disruption of cellular processes through interaction with microbial enzymes or DNA.

- Anticancer Potential : Preliminary research suggests that this compound may exhibit anticancer properties. It appears to induce apoptosis in cancer cells by interfering with specific signaling pathways. The reduction of the nitro group in the compound may generate reactive intermediates that can interact with cellular macromolecules, leading to cell death.

The biological activity of this compound is primarily attributed to:

- Nitro Group Reduction : The nitro group can be reduced to form reactive species that can bind to nucleophilic sites in biological molecules (e.g., proteins and nucleic acids), altering their function.

- Cellular Target Interaction : The compound may interact with specific cellular targets involved in cell proliferation and survival, leading to growth inhibition in cancer cells.

Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Inhibits growth of various bacterial strains | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Mechanism | Involves nitro group reduction and interaction with cellular targets |

Case Studies

- Antimicrobial Study : In a study assessing the antibacterial efficacy of this compound against Staphylococcus aureus, the compound demonstrated significant inhibition at concentrations as low as 50 µg/mL. This suggests a promising lead for antibiotic development.

- Cancer Cell Line Research : A study on human breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 25 µM. The mechanism was linked to increased levels of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.

Eigenschaften

IUPAC Name |

2-(chloromethyl)-3,5-dimethyl-4-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-5-4-10-7(3-9)6(2)8(5)11(12)13/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZDCRETVAXMALU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1[N+](=O)[O-])C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80459057 | |

| Record name | 2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153476-68-7 | |

| Record name | 2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine in pharmaceutical synthesis?

A: This compound serves as a key intermediate in synthesizing omeprazole [, ]. Its structure, featuring a reactive chloromethyl group, facilitates crucial reactions with other molecules, like 2-mercapto-5-methoxybenzimidazole, ultimately leading to the formation of omeprazole [].

Q2: Are there alternative synthetic routes for this compound, and how do they compare in terms of efficiency?

A: Yes, various methods exist for synthesizing this compound. One approach involves a multi-step process utilizing 2,3,5-trimethylpyridine as the starting material []. This method includes oxidation, nitration, rearrangement, hydrolysis, and chlorination steps, achieving an overall yield exceeding 70% []. Another approach employs trichloroisocyanuric acid for the direct chlorination of 2,3,5-dimethyl-4-nitropyridine-N-oxide []. This alternative route offers a potentially more efficient synthesis, contributing to an overall omeprazole yield of 48.7% [].

Q3: How is the structure of this compound confirmed?

A: The molecular structure of this compound has been validated through ¹H NMR spectroscopy []. This technique provides detailed information about the hydrogen atoms within the molecule, confirming its structural identity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.